molecular formula C9H18N2O4 B6363313 N-Boc-D-asparaginol CAS No. 1256482-94-6

N-Boc-D-asparaginol

Cat. No.: B6363313
CAS No.: 1256482-94-6
M. Wt: 218.25 g/mol
InChI Key: BYCKHNZSBNGBQL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-D-asparaginol: is a derivative of the amino acid asparagine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and organic chemistry due to its stability and ease of deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Boc-D-asparaginol can be synthesized from D-asparagine through a reaction with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions: N-Boc-D-asparaginol primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid . The compound can also participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.

Common Reagents and Conditions:

Major Products Formed:

    Deprotection: D-asparaginol.

    Peptide Coupling: Peptides with this compound as a residue.

Scientific Research Applications

Chemistry: N-Boc-D-asparaginol is widely used in peptide synthesis as a protected amino acid. It allows for the selective formation of peptide bonds without interference from the amino group .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for synthetic peptides that mimic natural proteins .

Medicine: this compound derivatives are explored for their potential in drug development, particularly in designing enzyme inhibitors and therapeutic peptides .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and proteins for therapeutic use. It is also employed in the production of diagnostic reagents and biochemical assays .

Mechanism of Action

N-Boc-D-asparaginol exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, contributing to the synthesis of peptides and proteins .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific stereochemistry (D-isomer) and the presence of the Boc protecting group. This combination provides stability and selectivity in peptide synthesis, making it a valuable tool in organic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(2R)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCKHNZSBNGBQL-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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